

theoretical studies on 2,4-Dihydroxy-3-nitropyridine

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Compound of Interest

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An In-depth Technical Guide to the Theoretical and Experimental Landscape of **2,4-Dihydroxy-3-nitropyridine**

Authored by: A Senior Application Scientist

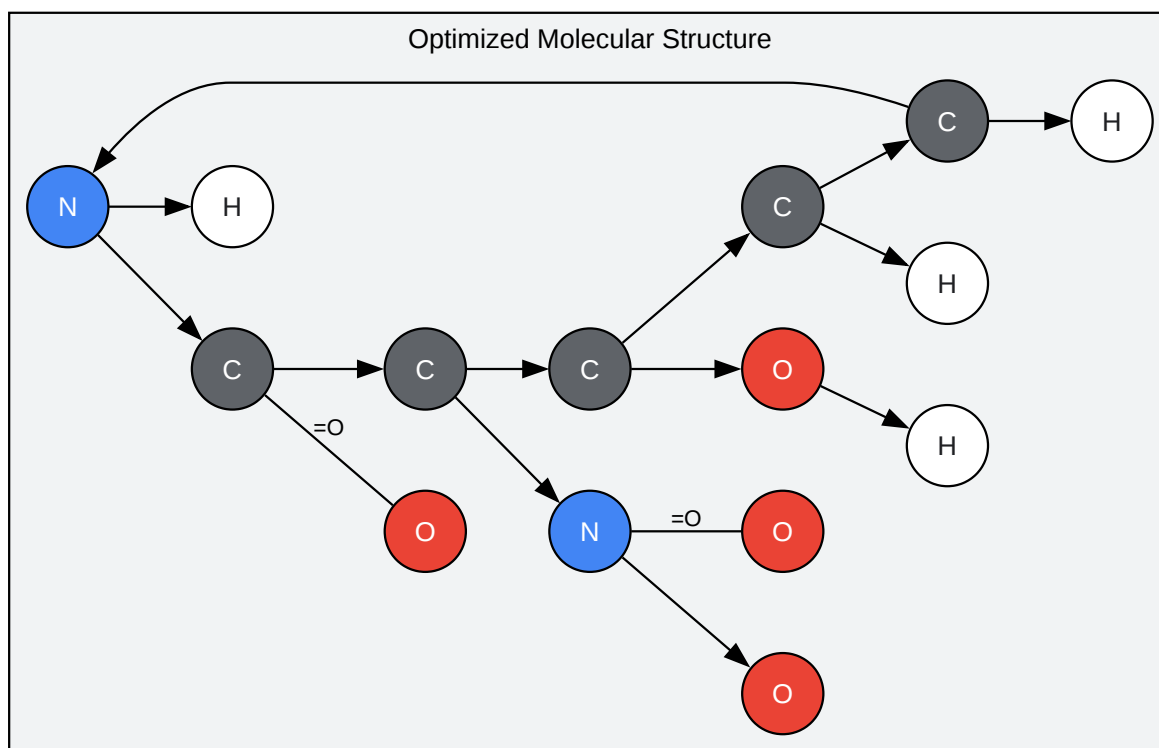
Foreword: Unveiling the Potential of a Key Synthetic Intermediate

2,4-Dihydroxy-3-nitropyridine, also known by its tautomeric name 4-hydroxy-3-nitro-1H-pyridin-2-one, is a crucial intermediate in the synthesis of various pharmaceutical compounds. [1][2] Notably, it serves as a building block for adenosine analogs, which have applications in treating cardiovascular diseases such as hypertension and myocardial ischemia.[1][2] While its synthetic utility is established, a comprehensive public-domain theoretical analysis of its molecular properties is less documented. This guide aims to bridge that gap by synthesizing established experimental data with a robust theoretical framework, providing researchers, scientists, and drug development professionals with a detailed understanding of its core characteristics. Drawing upon methodologies applied to analogous pyridine derivatives, we will explore the structural, spectroscopic, electronic, and non-linear optical properties of this molecule, offering insights into its reactivity, stability, and potential for further functionalization.

Part 1: Molecular Structure & Conformational Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that calculates the lowest energy arrangement of atoms. For a molecule like **2,4-dihydroxy-3-nitropyridine**, this involves considering the tautomeric equilibrium between the dihydroxy and the hydroxy-keto forms, with the latter (4-hydroxy-3-nitro-1H-pyridin-2-one) generally being the more stable.

The optimization is typically performed using Density Functional Theory (DFT), a quantum mechanical modeling method that provides a good balance between accuracy and computational cost.[3][4] The B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p) is a widely accepted level of theory for such organic molecules, as it accurately accounts for electron correlation and polarization effects.[5][6][7]



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Caption: Optimized structure of 4-hydroxy-3-nitro-1H-pyridin-2-one.

Table 1: Key Molecular Properties of **2,4-Dihydroxy-3-nitropyridine**

Property	Value	Source
Molecular Formula	C ₅ H ₄ N ₂ O ₄	[8][9]
Molecular Weight	156.10 g/mol	[8][9]
IUPAC Name	4-hydroxy-3-nitro-1H-pyridin-2-one	[8][10]
Melting Point	183.85°C	[1]

Part 2: Spectroscopic Characterization - A Computational Approach

Theoretical calculations are indispensable for interpreting experimental spectra. By simulating the vibrational and electronic behavior of a molecule, we can assign spectral bands with high confidence.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis through DFT calculations predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in FT-IR and FT-Raman spectra.[3][11] A comparison between calculated and experimental spectra allows for a detailed assignment of vibrational modes. The patent for **2,4-dihydroxy-3-nitropyridine** provides key experimental IR peaks.[1]

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Experimental IR (cm ⁻¹)[1]	Theoretical Frequency (cm ⁻¹)	Vibrational Assignment
3194.9	~3200	O-H Stretching
1689.2	~1700	C=O Carbonyl Stretching
1616.5	~1620	C=C Aromatic Ring Stretching
Not Reported	~1550, ~1350	Asymmetric & Symmetric NO ₂ Stretching
Not Reported	~1450	C-N Stretching
Not Reported	~1250	C-O Stretching

Theoretical frequencies are representative values based on studies of similar molecules and require specific calculation for confirmation.

Electronic Properties: UV-Vis Spectroscopy and Frontier Molecular Orbitals

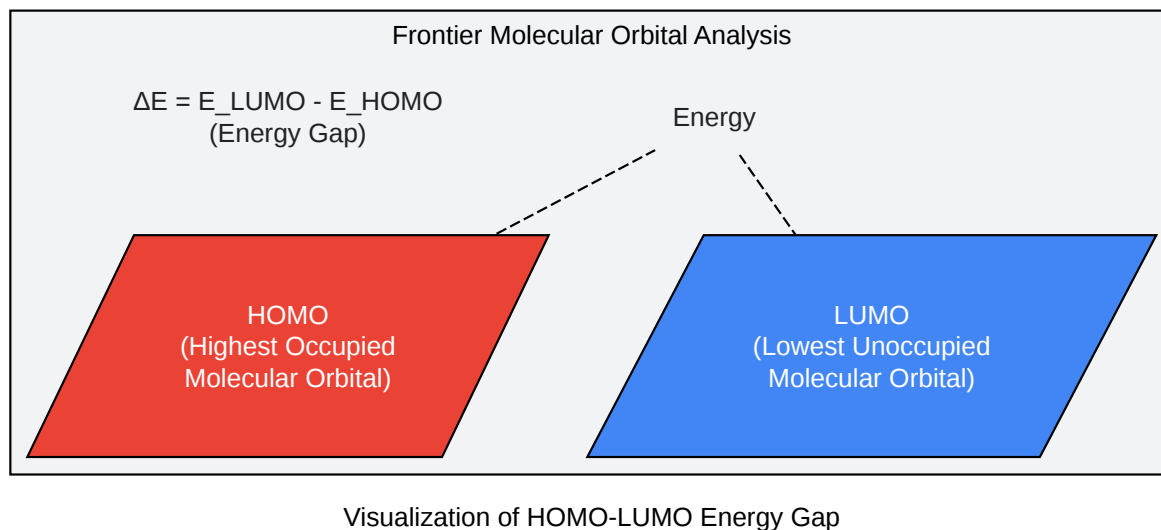
The electronic transitions of a molecule, observed in its UV-Vis spectrum, can be predicted using Time-Dependent DFT (TD-DFT).[5][7] These calculations provide insights into the absorption wavelengths (λ_{max}) and oscillator strengths of the transitions.

Crucially, these electronic properties are governed by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[12][13][14]

- Small HOMO-LUMO gap: Indicates high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable.[12][14] This is a desirable trait for developing materials with significant non-linear optical (NLO) properties.
- Large HOMO-LUMO gap: Implies high stability and low reactivity.

The distribution of HOMO and LUMO across the molecule reveals regions of electron donation and acceptance, respectively, which is fundamental to understanding charge transfer within the

molecule.[5][12]



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Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Part 3: Probing Reactivity and Non-Linear Optical Potential

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[5][15] It illustrates the regions from which a molecule might be attacked by electrophiles or nucleophiles.

- Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. In **2,4-dihydroxy-3-nitropyridine**, these would be concentrated around the oxygen atoms of the carbonyl, hydroxyl, and nitro groups.
- Blue Regions (Positive Potential): Electron-deficient areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

- Green Regions (Neutral Potential): Areas with near-zero potential.

The MEP analysis is crucial for understanding intermolecular interactions and for predicting sites of metabolic transformation in drug design.

Non-Linear Optical (NLO) Properties

Organic molecules with large π -conjugated systems and significant charge asymmetry often exhibit NLO properties, which are vital for applications in optoelectronics and photonics.^[16] Theoretical calculations of the dipole moment (μ) and the first-order hyperpolarizability (β) can screen candidate molecules for their NLO potential. A high β value, indicative of a strong NLO response, often correlates with a small HOMO-LUMO gap and significant intramolecular charge transfer.^{[17][18]} The presence of both electron-donating (-OH) and electron-withdrawing (-NO₂) groups on the pyridine ring of the title compound suggests it may possess noteworthy NLO characteristics.

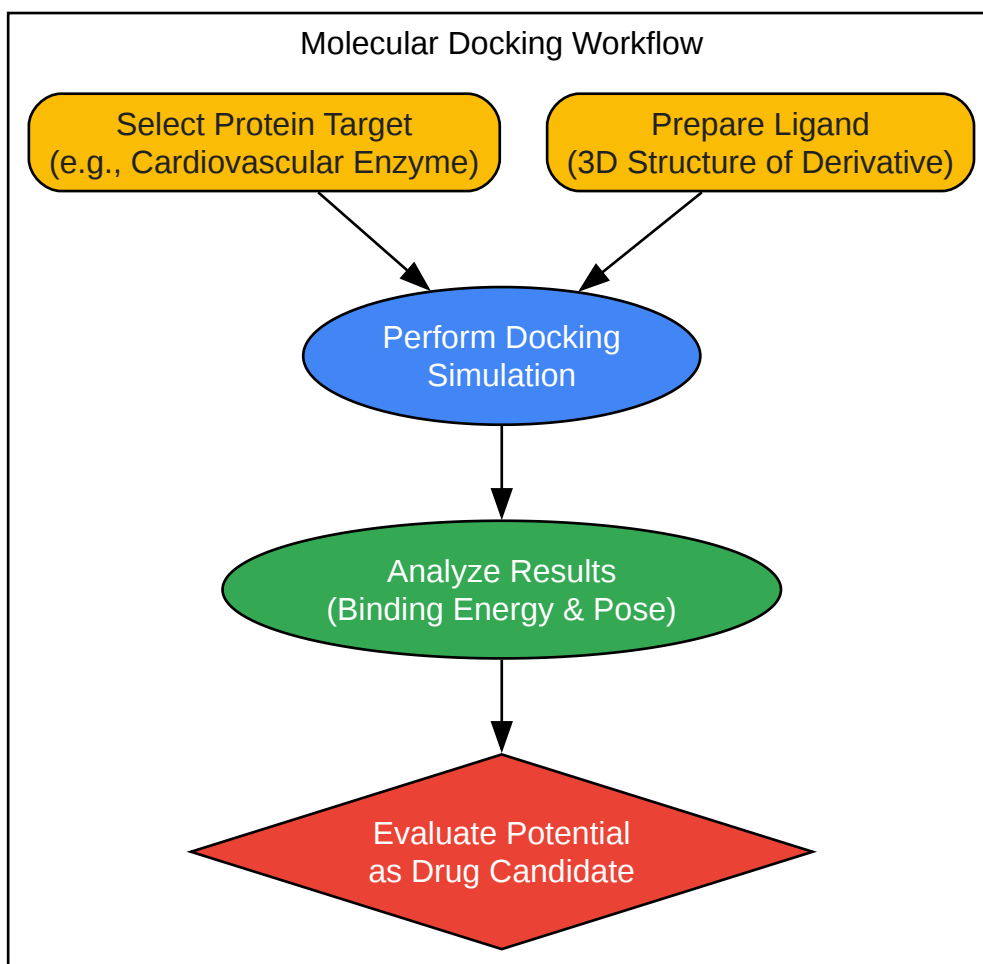
Part 4: Predictive Biological Activity via Molecular Docking

Given that **2,4-dihydroxy-3-nitropyridine** is a precursor to cardiovascular drugs, molecular docking can be employed as a predictive tool to understand how its derivatives might interact with biological targets.^{[19][20]} Molecular docking is a computational technique that simulates the binding of a small molecule (ligand) to the active site of a larger molecule, typically a protein or enzyme.^{[5][21]}

The process involves:

- Target Selection: Identifying a protein relevant to a disease state (e.g., an enzyme involved in blood pressure regulation).
- Ligand Preparation: Optimizing the 3D structure of the molecule to be docked.
- Docking Simulation: Using scoring functions to predict the binding conformation and affinity (binding energy) of the ligand within the protein's active site.

A low binding energy suggests a stable and favorable interaction, indicating that the molecule could be a potent inhibitor or modulator of the target protein.^[5]



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Caption: A simplified workflow for molecular docking studies.

Part 5: Experimental Protocols

Synthesis of 2,4-Dihydroxy-3-nitropyridine

This protocol is adapted from patent EP0909270B1.[1]

- Reaction Setup: In a suitable flask, place 2,4-dihydroxypyridine.
- Acid Addition: Add an organic acid, such as acetic acid, to the flask.
- Nitration: Carefully add nitric acid to the reaction mixture. An exothermic reaction will occur.

- **Reaction Quench & Isolation:** After the reaction is complete, the mixture is quenched, typically with ice/water. The resulting solid product is collected by filtration.
- **Washing & Drying:** The collected solid is washed (e.g., with isopropyl alcohol) and then dried under vacuum at a controlled temperature (e.g., 50°C) to yield **2,4-dihydroxy-3-nitropyridine**.
 - **Caution:** The patent notes that the material exhibits a large exothermic reaction upon the onset of melting at 262.62°C and recommends not heating the substance to within 100°C of this temperature.^[1]

General Protocol for Theoretical Calculations

This protocol is a generalized workflow based on standard practices in computational chemistry.^{[6][22][23]}

- **Structure Drawing:** Draw the 2D structure of 4-hydroxy-3-nitro-1H-pyridin-2-one using a molecular editor.
- **Geometry Optimization:** Perform a full geometry optimization without any symmetry constraints using DFT at the B3LYP/6-311++G(d,p) level of theory. Confirm that the optimization has reached a true energy minimum by performing a vibrational frequency calculation; no imaginary frequencies should be present.
- **Spectroscopic Predictions:**
 - **Vibrational Frequencies:** Use the output from the frequency calculation to obtain the theoretical FT-IR and FT-Raman spectra.
 - **NMR:** Calculate ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.
 - **UV-Vis:** Perform a TD-DFT calculation on the optimized geometry to predict the electronic absorption spectrum, including excitation energies and oscillator strengths.
- **Property Calculations:**

- FMO Analysis: Extract the HOMO and LUMO energies from the optimization output to calculate the energy gap.
- MEP Map: Generate the molecular electrostatic potential surface mapped onto the total electron density.
- NLO Properties: Calculate the dipole moment (μ) and first-order hyperpolarizability (β).
- Data Analysis: Compare all calculated data with available experimental results. Visualize molecular orbitals, MEP maps, and vibrational modes to interpret the molecule's properties.

Conclusion

2,4-Dihydroxy-3-nitropyridine stands as a molecule of significant pharmaceutical interest. While its synthetic role is clear, this guide illuminates the wealth of information that can be unlocked through theoretical investigation. By applying a suite of computational tools—from DFT-based geometry optimization and spectroscopic simulation to MEP analysis and molecular docking—researchers can gain profound insights into its electronic structure, reactivity, and potential as a pharmacophore. This integrated theoretical and experimental approach is paramount for accelerating the rational design of novel therapeutics and functional materials derived from this versatile chemical scaffold.

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